2,4-Pentanedione, 3-(2-bromo-2-propenyl)-
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Overview
Description
2,4-Pentanedione, 3-(2-bromo-2-propenyl)- is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) at the 2 and 4 positions of the pentane chain, with a 2-bromo-2-propenyl substituent at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-(2-bromo-2-propenyl)- typically involves the bromination of 2,4-pentanedione followed by the introduction of the 2-propenyl group. The reaction conditions often include the use of bromine (Br2) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to obtain the compound in high purity. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanedione, 3-(2-bromo-2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The bromine atom in the 2-bromo-2-propenyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
2,4-Pentanedione, 3-(2-bromo-2-propenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Pentanedione, 3-(2-bromo-2-propenyl)- involves its interaction with various molecular targets and pathways. The compound can undergo keto-enol tautomerism, where the keto form (with carbonyl groups) and the enol form (with hydroxyl groups) are in equilibrium. This tautomerism plays a crucial role in its reactivity and interactions with other molecules. The presence of the 2-bromo-2-propenyl group also allows for additional reactivity through substitution and elimination reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: A simpler diketone without the 2-bromo-2-propenyl substituent.
3-Bromo-2,4-pentanedione: Similar structure but lacks the 2-propenyl group.
3-Allyl-2,4-pentanedione: Contains an allyl group instead of the 2-bromo-2-propenyl group.
Uniqueness
2,4-Pentanedione, 3-(2-bromo-2-propenyl)- is unique due to the presence of both the bromine and propenyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical transformations and interactions compared to its simpler analogs.
Properties
CAS No. |
113478-92-5 |
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Molecular Formula |
C8H11BrO2 |
Molecular Weight |
219.08 g/mol |
IUPAC Name |
3-(2-bromoprop-2-enyl)pentane-2,4-dione |
InChI |
InChI=1S/C8H11BrO2/c1-5(9)4-8(6(2)10)7(3)11/h8H,1,4H2,2-3H3 |
InChI Key |
XGERRORSQCWMOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC(=C)Br)C(=O)C |
Origin of Product |
United States |
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